molecular formula C17H20N2 B13012411 cis-1-Benzhydryl-2-methyl-azetidin-3-amine CAS No. 164906-72-3

cis-1-Benzhydryl-2-methyl-azetidin-3-amine

Cat. No.: B13012411
CAS No.: 164906-72-3
M. Wt: 252.35 g/mol
InChI Key: CJCQBRZYAQTEOO-CZUORRHYSA-N
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Description

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine, also known by its chemical formula C17H20N2, is a fascinating compound with potential applications in various fields. It belongs to the class of azetidines, which are four-membered ring heterocycles containing a nitrogen atom. Despite their ubiquity in natural products, azetidines remain an underexplored area in synthetic chemistry. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Synthetic Routes: One notable synthetic route for cis-1-Benzhydryl-2-methyl-azetidin-3-amine involves an iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions.

Chemical Reactions Analysis

Types of Reactions: Cis-1-Benzhydryl-2-methyl-azetidin-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example, reduction with sodium borohydride has been employed to synthesize 2,3-disubstituted 1-arylazetidines .

Major Products: The major products formed from these reactions include functionalized azetidines, which can serve as versatile building blocks in organic synthesis.

Scientific Research Applications

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine finds applications in:

    Medicinal Chemistry: Its potential as an amino acid surrogate and peptidomimetic makes it valuable for drug design.

    Catalysis: It participates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.

    Ring-Opening Reactions: Its strained structure allows for ring-opening and expansion reactions.

Mechanism of Action

The exact mechanism by which cis-1-Benzhydryl-2-methyl-azetidin-3-amine exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its intended function.

Comparison with Similar Compounds

Cis-1-Benzhydryl-2-methyl-azetidin-3-amine shares similarities with other azetidines and benzhydryl compounds. Notably, it exhibits cis-trans isomerism, where the relative spatial orientation of substituents affects its properties . Further exploration of its uniqueness and comparison with related compounds would enhance our understanding.

Properties

CAS No.

164906-72-3

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

(2R,3R)-1-benzhydryl-2-methylazetidin-3-amine

InChI

InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1

InChI Key

CJCQBRZYAQTEOO-CZUORRHYSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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